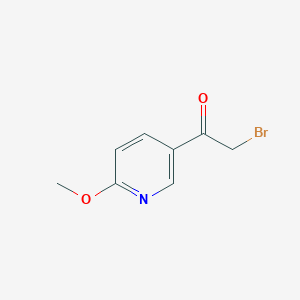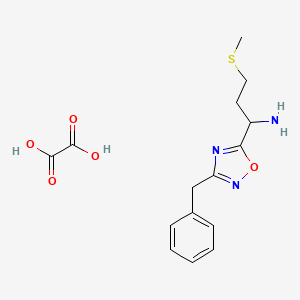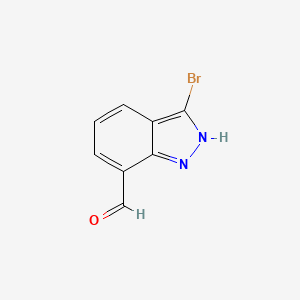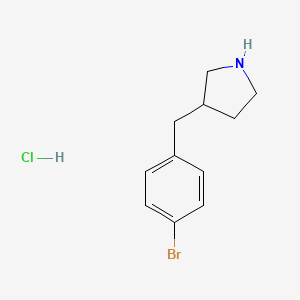
3-(4-Bromobenzyl)pyrrolidine hydrochloride
Overview
Description
3-(4-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1359705-81-9 . It has a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for 3-(4-Bromobenzyl)pyrrolidine hydrochloride is1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like "3-(4-Bromobenzyl)pyrrolidine hydrochloride," are extensively used in medicinal chemistry. Their popularity stems from their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, a phenomenon known as "pseudorotation." This review details bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting their influence on biological activity and the structure-activity relationship (SAR) of studied compounds (Petri et al., 2021).
Pyrrolizidine Alkaloid Biosynthesis
Research on pyrrolizidine alkaloids, which share a structural motif with pyrrolidine derivatives, has shown that they form a powerful defense mechanism against herbivores in certain plants. This study investigates the evolution of pyrrolizidine alkaloid biosynthesis, revealing insights into the biosynthetic pathways and the diversification of these compounds, suggesting potential areas of interest for compounds like "3-(4-Bromobenzyl)pyrrolidine hydrochloride" (Langel et al., 2011).
Spectroscopic Study of Biologically Important Ligands
This review focuses on the impact of metals on the electronic systems of biologically important molecules, including those related to pyrrolidine derivatives. It discusses the perturbation of the electronic system of ligands by metals, potentially relevant for understanding the interactions and properties of "3-(4-Bromobenzyl)pyrrolidine hydrochloride" in biological contexts (Lewandowski et al., 2005).
Analytical Methods in Antioxidant Activity
Understanding the antioxidant activity of compounds is crucial in drug discovery and environmental science. This review presents important tests for determining the antioxidant activity of compounds, which could be applicable to studying the properties of "3-(4-Bromobenzyl)pyrrolidine hydrochloride" and its potential effects on biological systems (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety information available indicates that this compound may pose hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHWKWIOTXRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzyl)pyrrolidine hydrochloride | |
CAS RN |
1359705-81-9 | |
| Record name | 3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




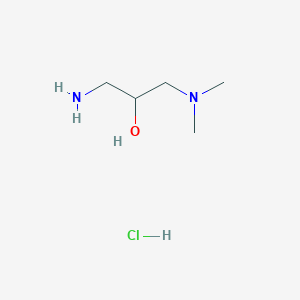
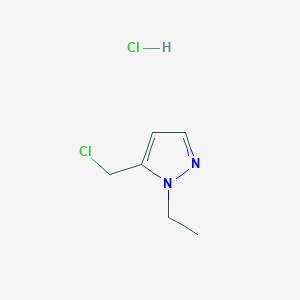
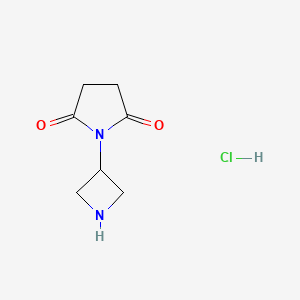
![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)

